molecular formula C8H11NaO4 B2405068 Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate CAS No. 2361609-03-0

Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2405068
CAS No.: 2361609-03-0
M. Wt: 194.162
InChI Key: RANLZZMTWVQQLI-QJTYEHDSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Starting from bicyclo[2.2.1]heptane: The bicyclic structure can be functionalized through a series of reactions, including hydroxylation and carboxylation steps.

  • Using dihydroxylation reactions: The double bond in the bicyclic structure can be dihydroxylated using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

  • Carboxylation reactions: The hydroxylated intermediate can be further reacted with reagents like carbon dioxide (CO2) in the presence of a base to introduce the carboxylate group.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary based on the desired scale and cost considerations.

Types of Reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: The compound can undergo reduction reactions to convert hydroxyl groups to other functional groups.

  • Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Ketones or aldehydes can be formed.

  • Reduction: Alcohols or other reduced derivatives can be produced.

  • Substitution: A wide range of substituted derivatives can be synthesized.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate enzyme mechanisms and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxyl groups and carboxylate moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

  • Sodium;(1R,2S,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate: Structural isomer with different stereochemistry.

  • Sodium;(1R,2R,3R,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate: Another stereoisomer with different spatial arrangement.

Uniqueness: Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of multiple hydroxyl groups and the bicyclic structure contribute to its distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.Na/c9-5-4-1-2-8(3-4,6(5)10)7(11)12;/h4-6,9-10H,1-3H2,(H,11,12);/q;+1/p-1/t4-,5+,6+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLZZMTWVQQLI-QJTYEHDSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(C2O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@@H]([C@@H]2O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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